molecular formula C21H17N5O3S2 B2758710 2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide CAS No. 1243049-53-7

2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2758710
CAS No.: 1243049-53-7
M. Wt: 451.52
InChI Key: HNOQUGLGHDCLEX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several heterocyclic rings, including a furan, a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine, and a thioacetamide group. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and MS analysis are typically used to establish the structures of similar compounds .

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized various heterocyclic compounds incorporating thiadiazole, triazolopyrimidine, and benzothiazole moieties, exploring their potential as insecticidal agents against pests like the cotton leafworm, Spodoptera littoralis. These studies underline the compound's utility in developing new pesticides (Fadda et al., 2017). Additionally, compounds with similar structures have been assessed for their amplifying effects on phleomycin against E. coli, highlighting their potential in enhancing antibiotic efficacy (Brown et al., 1978).

Anticancer Activity

The anticancer activity of related compounds has been a significant focus. For instance, derivatives of thiazolidin-2-ylidene acetamide were synthesized and evaluated for their cytotoxic effects on leukemia cell lines, offering insights into designing new anticancer drugs (Horishny et al., 2021). Furthermore, the development of 3-heteroarylindoles as potential anticancer agents underscores the relevance of similar chemical frameworks in targeting specific cancer types (Abdelhamid et al., 2016).

Antimicrobial and Antitumor Agents

The synthesis of thiazolopyrimidines and their evaluation as antimicrobial and antitumor agents have highlighted the compound's potential in addressing microbial infections and cancer. Some tested compounds showed promising antimicrobial activity, although none displayed appreciable antitumor effects (Said et al., 2004). This research paves the way for further exploration into the therapeutic applications of related chemical entities.

Neuroprotective Potential

Investigations into derivatives of thiazolotriazolopyrimidine for their anti-Parkinsonian and neuroprotective effects underscore the broader pharmacological applications of related compounds. These studies reveal the potential of such derivatives in mitigating neuroleptic-induced catalepsy and oxidative stress in animal models, suggesting avenues for the development of new treatments for Parkinson’s disease (Azam et al., 2010).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Similar compounds have been found to exhibit anticancer activities, potentially through the inhibition of certain enzymes .

Properties

IUPAC Name

2-[[8-(furan-2-ylmethyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S2/c1-13-5-2-3-7-15(13)22-17(27)12-31-21-24-23-20-25(11-14-6-4-9-29-14)19(28)18-16(26(20)21)8-10-30-18/h2-10H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQUGLGHDCLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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